5-Bromo-2-iodopyridin-3-yl acetate

Cross-coupling Sequential functionalization Bond dissociation energy

Researchers designing staged cross-coupling routes on pyridine scaffolds need orthogonal halogen handles unavailable in simple dihalopyridines. 5-Bromo-2-iodopyridin-3-yl acetate solves this with three chemically distinct groups: a 2-iodo (preferential Suzuki site), 5-bromo (second coupling site), and masked 3-OH as the acetate ester. • Program C2 then C5 functionalization without intermediate protecting group steps • Directly applicable to kinase inhibitor and farnesyltransferase inhibitor SAR libraries • 95% purity; research-scale to bulk quantities available

Molecular Formula C7H5BrINO2
Molecular Weight 341.93 g/mol
CAS No. 1045858-04-5
Cat. No. B1519390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-iodopyridin-3-yl acetate
CAS1045858-04-5
Molecular FormulaC7H5BrINO2
Molecular Weight341.93 g/mol
Structural Identifiers
SMILESCC(=O)OC1=C(N=CC(=C1)Br)I
InChIInChI=1S/C7H5BrINO2/c1-4(11)12-6-2-5(8)3-10-7(6)9/h2-3H,1H3
InChIKeyWQSPIUWOXFHIBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-iodopyridin-3-yl acetate: Overview


5-Bromo-2-iodopyridin-3-yl acetate (CAS: 1045858-04-5; MF: C₇H₅BrINO₂; MW: 341.93 g/mol) is a halogenated heterocyclic building block that serves as a strategic intermediate in medicinal chemistry and organic synthesis [1]. The compound features a pyridine core substituted at the 3-position with an acetoxy (OAc) group and at the 2- and 5-positions with iodine (I) and bromine (Br) atoms, respectively [1]. Its computed XLogP3-AA is 2.0, and it possesses a topological polar surface area (TPSA) of 39.2 Ų [1]. As a component of the AldrichCPR collection, it is intended for early discovery research applications .

5-Bromo-2-iodopyridin-3-yl acetate: Generic Substitution Risk


Generic substitution of 5-bromo-2-iodopyridin-3-yl acetate with structurally similar halogenated pyridines is technically unsound due to the compound's unique orthogonal functional group architecture. Unlike simpler dihalopyridines such as 5-bromo-2-iodopyridine (CAS 223463-13-6) or mono-halogenated analogs, this compound incorporates three chemically distinct and addressable handles: a 3-acetoxy group (protected hydroxyl), a 2-iodo substituent, and a 5-bromo substituent [1]. The differential reactivity of C–I versus C–Br bonds in palladium-catalyzed cross-coupling reactions enables programmed, sequential functionalization—a capability that cannot be replicated by compounds lacking this precise substitution pattern . Substituting with an unprotected 3-hydroxyl analog (e.g., 5-bromo-2-iodopyridin-3-ol, CAS 188057-49-0) would introduce a labile proton that may interfere with cross-coupling catalysts or necessitate additional protection/deprotection steps, fundamentally altering the synthetic route [1]. The selection of this specific derivative is thus dictated by synthetic planning requirements that demand a masked nucleophile in the presence of two halogen electrophiles with graded leaving-group ability.

5-Bromo-2-iodopyridin-3-yl acetate: Comparative Reactivity Evidence


Halogen Reactivity: C–I vs. C–Br in Cross-Coupling

The compound's C–I bond is intrinsically more reactive toward oxidative addition in Pd(0)-catalyzed cross-coupling reactions than the C–Br bond, enabling programmed sequential functionalization. This reactivity gradient is a class-level property of polyhalogenated pyridines wherein iodine undergoes oxidative addition approximately 10–100× faster than bromine under comparable catalytic conditions [1]. For the target compound, this means the 2-position (I) can be selectively functionalized via Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig coupling while leaving the 5-bromo substituent intact for a subsequent, orthogonal transformation .

Cross-coupling Sequential functionalization Bond dissociation energy

Protected 3-Hydroxyl Group vs. Free Hydroxyl Analog

The 3-acetoxy group in 5-bromo-2-iodopyridin-3-yl acetate serves as a masked hydroxyl functionality, distinguishing it from its direct analog 5-bromo-2-iodopyridin-3-ol (CAS 188057-49-0) [1]. The unprotected analog bears a free phenolic –OH group (pKa ~8–10 for pyridinols) that can undergo undesired side reactions under basic cross-coupling conditions, including deprotonation, O-arylation, or coordination to palladium catalysts that may alter catalytic cycles or reduce yields [2]. The acetoxy-protected form eliminates these competing pathways, allowing the halogen handles to be functionalized independently before the hydroxyl group is unmasked by mild ester hydrolysis (e.g., K₂CO₃ in MeOH/H₂O).

Protecting group strategy Chemoselectivity Synthetic intermediate

Regiochemical Substitution Pattern Effects

The specific 2-iodo, 5-bromo, 3-acetoxy substitution pattern confers distinct electronic and steric properties compared to other regioisomeric dihalopyridine acetates (e.g., 2-bromo-5-iodo, 3-bromo-5-iodo, etc.). The electron-withdrawing nature of the pyridine nitrogen at the 1-position exerts differential activation effects on halogen substituents depending on their position: halogens at the 2- and 4-positions (ortho/para to N) are more strongly activated toward nucleophilic aromatic substitution and oxidative addition than those at the 3-position (meta to N) [1]. In the target compound, iodine at the 2-position (ortho to N) is thus doubly activated for initial functionalization, while bromine at the 5-position (meta to N) exhibits comparatively lower reactivity, reinforcing the orthogonal selectivity discussed above.

Regiochemistry Substitution pattern Pyridine derivatization

Lipophilicity and TPSA: Acetate vs. Non-Acetylated Analog

Computed physicochemical properties differentiate 5-bromo-2-iodopyridin-3-yl acetate from its non-acetylated analog 5-bromo-2-iodopyridine (CAS 223463-13-6). The target compound exhibits XLogP3-AA = 2.0 and TPSA = 39.2 Ų [1], whereas 5-bromo-2-iodopyridine has a lower molecular weight (283.89 vs. 341.93 g/mol) and lacks the acetoxy oxygen atoms, resulting in altered hydrogen-bond acceptor capacity and lipophilicity [2]. While head-to-head measured logP data are not available in the open literature for these specific compounds, the class-level trend indicates that acetylation of a pyridinol hydroxyl increases lipophilicity by approximately 0.5–1.0 logP units [3], which can influence membrane permeability and pharmacokinetic behavior of downstream derivatives.

Lipophilicity Drug-likeness Physicochemical properties

5-Bromo-2-iodopyridin-3-yl acetate: Research Applications


Kinase Inhibitor Scaffold Synthesis

The orthogonal reactivity of the 2-iodo and 5-bromo substituents makes 5-bromo-2-iodopyridin-3-yl acetate an ideal precursor for constructing highly substituted pyridine cores found in kinase inhibitor pharmacophores. The compound can undergo a first Suzuki-Miyaura coupling at the 2-position (iodine site) to introduce an aryl or heteroaryl moiety, followed by a second, distinct cross-coupling at the 5-position (bromine site) after the first transformation is complete . This sequential functionalization strategy is directly relevant to the synthesis of pyridine-based kinase inhibitors described in patent literature, where halogenated pyridine intermediates are elaborated into tri- and tetra-substituted heterocycles targeting Ser/Thr kinases and other oncology targets [1][2]. The protected 3-acetoxy group remains intact throughout these cross-coupling steps and can be deprotected in a final stage to reveal a hydroxyl group for further diversification (e.g., alkylation, acylation) or to serve as a hydrogen-bond donor in the final bioactive molecule.

Diversity-Oriented Library Synthesis

The three orthogonal functional handles (2-I, 5-Br, 3-OAc) enable the parallel or sequential generation of structurally diverse compound libraries from a single starting material. By varying the coupling partners in the first and second cross-coupling steps, followed by differential deprotection and functionalization of the 3-hydroxyl group, a single batch of 5-bromo-2-iodopyridin-3-yl acetate can yield dozens to hundreds of distinct final compounds . This approach maximizes scaffold diversity while minimizing the number of synthetic steps and intermediate purifications, aligning with the efficiency demands of modern medicinal chemistry campaigns. The compound's membership in the AldrichCPR collection of unique chemicals for early discovery further supports its intended use in such library-based applications [1].

Lonafarnib Analog Synthesis

5-Bromo-2-iodopyridine (the non-acetylated analog) has been explicitly referenced as a precursor in the synthesis of Lonafarnib, an orally active farnesyltransferase inhibitor approved for Hutchinson-Gilford progeria syndrome . The acetylated derivative, 5-bromo-2-iodopyridin-3-yl acetate, offers an expanded synthetic repertoire for constructing Lonafarnib analogs and related tricyclic farnesyltransferase inhibitors. The protected 3-acetoxy group provides an additional vector for introducing substituents that modulate potency, selectivity, or pharmacokinetic properties of the final drug candidates [1]. Researchers exploring structure-activity relationships in this chemical series can leverage the acetate derivative to access analogs that are not readily available from the non-acetylated precursor without additional protection steps.

Agrochemical Intermediate Discovery

Polyhalogenated pyridine derivatives are well-established intermediates in the synthesis of agrochemical active ingredients, including herbicides (e.g., haloxyfop, fluazifop) and fungicides. The 2-iodo, 5-bromo, 3-acetoxy substitution pattern provides a versatile entry point for constructing the densely functionalized pyridine cores found in modern crop protection agents . The sequential cross-coupling capability allows for the systematic introduction of aryl, heteroaryl, or alkenyl groups required for target binding and physicochemical property optimization in agrochemical lead compounds. The acetate protecting group enables late-stage unmasking of a phenolic hydroxyl, a common pharmacophoric element in herbicide classes such as aryloxyphenoxypropionates and pyridyloxyphenoxypropionates [1].

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